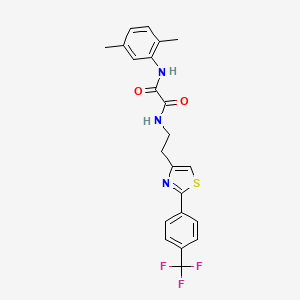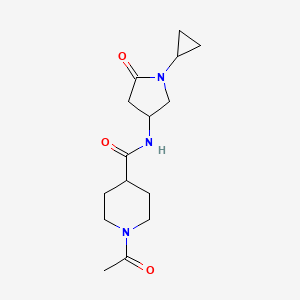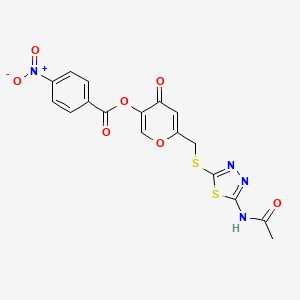
N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a chemical entity that appears to be a derivative of oxalamide. Oxalamides are compounds characterized by the presence of a carbonyl group linked to two amide groups. The specific structure of this compound suggests it has a complex aromatic system with potential biological activity, given the presence of a thiazole ring and a trifluoromethyl group, which are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related oxalamide compounds has been reported using a novel one-pot synthetic approach. This method involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence, leading to the formation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . Although the specific synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is not detailed, the described methodology could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques would be essential in determining the structure of N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of oxalamide derivatives can be influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups. The trifluoromethyl group is known for its electron-withdrawing properties, which could affect the reactivity of the thiazole ring in the molecule. The synthesis of related compounds involves the reaction of acylazides with amino-thiadiazoles , suggesting that similar reactive intermediates might be involved in the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide would likely include a solid state at room temperature, given the molecular complexity and the presence of aromatic systems. The solubility in organic solvents and water would depend on the functional groups present. The compound's melting point, boiling point, and stability could be inferred from related oxalamide derivatives, which typically exhibit high thermal stability due to the robustness of the amide bond .
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of related compounds often involves complex reactions that yield potential therapeutic agents. For instance, derivatives of celecoxib, synthesized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showcase the versatility of similar compounds in drug development (Ş. Küçükgüzel et al., 2013). These compounds' structure-activity relationships help in understanding how modifications in their chemical structures could impact their biological activities.
- The novel synthesis methods also highlight the compound's role in creating new molecules with significant biological activities. This includes reactions with thiourea and other agents to produce compounds with potential pharmaceutical applications, as explored through various synthetic routes (I. V. Ledenyova et al., 2018).
Potential Therapeutic Applications
- Some derivatives exhibit significant anticancer activities, suggesting the compound's framework could be beneficial in developing new cancer therapies. Research on heterocyclic compounds based on similar chemical structures has shown promising anticancer potential (N. Metwally et al., 2016).
- Furthermore, the synthesis and herbicidal activities of related compounds indicate potential applications in agricultural science. These studies demonstrate the chemical's versatility, extending its use beyond pharmaceuticals into areas like pest management (Liang Fu-b, 2014).
Other Applications
- The compound and its derivatives are also studied for their roles in materials science, particularly in the development of molecular wires and conjugated polymers. These materials are pivotal for advancing electronic and optoelectronic devices, highlighting the compound's contribution to technological innovation (Changsheng Wang et al., 2006).
Mécanisme D'action
Target of action
Thiazole derivatives are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been shown to have cytotoxic activity on human tumor cell lines .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, they can play a role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The result of the action of thiazole derivatives can include antimicrobial, antifungal, anti-inflammatory, and antitumor effects .
Action environment
The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the activity of thiazole derivatives .
Propriétés
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c1-13-3-4-14(2)18(11-13)28-20(30)19(29)26-10-9-17-12-31-21(27-17)15-5-7-16(8-6-15)22(23,24)25/h3-8,11-12H,9-10H2,1-2H3,(H,26,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWRYRKSTUVKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2524058.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2524060.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524063.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)



![N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524071.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)
![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide](/img/structure/B2524073.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)

